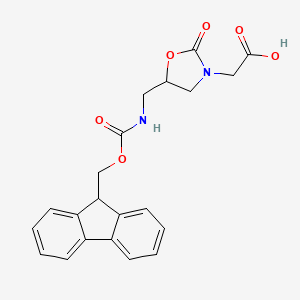
Fmoc-DAPOCA
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Fmoc-DAPOCA: is a compound that incorporates the fluorenylmethyloxycarbonyl (Fmoc) protecting group, which is widely used in organic synthesis, particularly in peptide synthesis. The Fmoc group is known for its stability under acidic conditions and its ease of removal under basic conditions, making it a valuable tool in the synthesis of complex molecules.
准备方法
Synthetic Routes and Reaction Conditions: The preparation of Fmoc-DAPOCA typically involves the introduction of the Fmoc group to the desired molecule. This can be achieved through several methods:
Reaction with Fluorenylmethyloxycarbonyl Chloride (Fmoc-Cl): The amine group of the target molecule reacts with Fmoc-Cl in the presence of a base, such as sodium bicarbonate, to form the Fmoc-protected compound.
Reaction with 9-Fluorenylmethylsuccinimidyl Carbonate (Fmoc-OSu): This method involves the reaction of the amine group with Fmoc-OSu, which is prepared by reacting Fmoc-Cl with the dicyclohexylammonium salt of N-hydroxysuccinimide.
Reaction with 9-Fluorenylmethyloxycarbonyl Azide: This method involves the reaction of Fmoc-Cl with sodium azide to form Fmoc-azide, which then reacts with the amine group in the presence of sodium bicarbonate and aqueous dioxane.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The choice of method depends on factors such as cost, availability of reagents, and desired purity of the final product. Optimization of reaction conditions, such as temperature, solvent, and reaction time, is crucial to maximize yield and minimize by-products.
化学反应分析
Types of Reactions:
Oxidation: Fmoc-DAPOCA can undergo oxidation reactions, typically involving the oxidation of the fluorenyl group.
Reduction: Reduction reactions can target the carbonyl group in the Fmoc moiety.
Substitution: The Fmoc group can be substituted by other protecting groups or functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Substitution reactions often involve nucleophiles such as amines or thiols in the presence of a base.
Major Products: The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the fluorenyl group can lead to fluorenone derivatives, while reduction of the carbonyl group can yield alcohols.
科学研究应用
Chemistry: Fmoc-DAPOCA is widely used in solid-phase peptide synthesis (SPPS) due to its stability and ease of removal. It allows for the sequential addition of amino acids to form peptides and proteins .
Biology and Medicine: In biological and medical research, this compound is used to synthesize peptide-based drugs and biomaterials. Its ability to form stable and biocompatible hydrogels makes it suitable for drug delivery and tissue engineering applications .
Industry: In industrial applications, this compound is used in the production of synthetic peptides and proteins for pharmaceuticals, cosmetics, and food additives. Its versatility and efficiency make it a valuable tool in large-scale peptide synthesis .
作用机制
The mechanism of action of Fmoc-DAPOCA involves the protection of amine groups during peptide synthesis. The Fmoc group is introduced to the amine group, forming a stable carbamate linkage. During deprotection, the Fmoc group is removed under basic conditions, typically using piperidine, which triggers β-elimination of carbamic acid followed by the formation of an adduct with the dibenzofulvene byproduct . This process ensures that the amine group is available for subsequent reactions without interference from side reactions.
相似化合物的比较
Boc (tert-Butyloxycarbonyl): Another widely used protecting group in peptide synthesis, but it is acid-labile, unlike the base-labile Fmoc.
Cbz (Carbobenzyloxy): An older protecting group that requires hydrogenolysis for removal, making it less convenient than Fmoc.
Troc (2,2,2-Trichloroethoxycarbonyl): Used for protecting amines but less commonly than Fmoc due to its harsher deprotection conditions.
Uniqueness of Fmoc-DAPOCA: this compound stands out due to its stability under acidic conditions and ease of removal under basic conditions. This makes it particularly suitable for SPPS, where mild deprotection conditions are essential to prevent damage to the growing peptide chain .
属性
IUPAC Name |
2-[5-[(9H-fluoren-9-ylmethoxycarbonylamino)methyl]-2-oxo-1,3-oxazolidin-3-yl]acetic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20N2O6/c24-19(25)11-23-10-13(29-21(23)27)9-22-20(26)28-12-18-16-7-3-1-5-14(16)15-6-2-4-8-17(15)18/h1-8,13,18H,9-12H2,(H,22,26)(H,24,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YOMRAIFRCLUSKA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(OC(=O)N1CC(=O)O)CNC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20N2O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
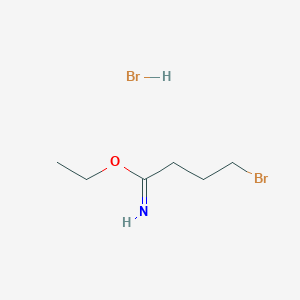
![2-(Tert-butoxycarbonyl)-2,8-diazaspiro[4.5]decane-3-carboxylic acid hydrochloride](/img/structure/B6295100.png)
![2-(Tert-butyl) 3-methyl 2,8-diazaspiro[4.5]decane-2,3-dicarboxylate hydrochloride](/img/structure/B6295101.png)
![2-(4-Methoxyphenyl)-2,6-diazaspiro[3.3]heptane](/img/structure/B6295109.png)
![8-(Tert-butoxycarbonyl)-2,8-diazaspiro[4.5]decane-3-carboxylic acid hydrochloride](/img/structure/B6295119.png)
![6-(Tert-butoxycarbonyl)-1-methyl-6-azaspiro[2.5]octane-1-carboxylic acid](/img/structure/B6295129.png)
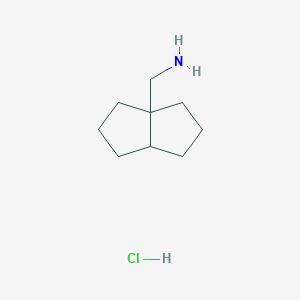
![[(1-Ethyl-1H-imidazol-4-yl)methyl]amine dihydrochloride](/img/structure/B6295156.png)
![rel-(3aS,6aS)-Hexahydropyrrolo[3,4-b]pyrrol-2(1H)-one dihydrochloride](/img/structure/B6295167.png)
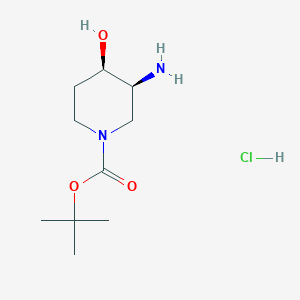
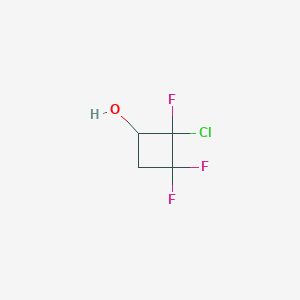
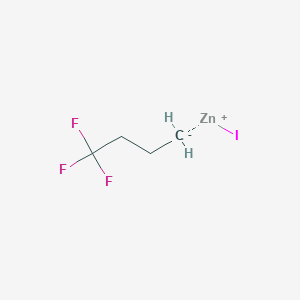

![3-[[3,5-Bis(trifluoromethyl)phenyl]amino]-4-[[(1S,2S)-1,2-diphenyl-2-(1-piperidinyl)ethyl]amino]-3-cyclobutene-1,2-dione, 98%, (99% ee)](/img/structure/B6295206.png)
